molecular formula C8H6ClF3O4S B1446907 4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 956468-19-2

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1446907
CAS No.: 956468-19-2
M. Wt: 290.64 g/mol
InChI Key: ZEVKXUVJWXWKMJ-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O4S . It is used as an intermediate in the production of various molecules.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group, a trifluoromethoxy group, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis and Characterization

  • Novel chiral compounds such as (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate have been synthesized and characterized using techniques like FTIR, HRMS, X–Ray crystallography, and NMR spectroscopy (Al–Douh, 2012).

Chemical Reactions and Mechanisms

  • The study of rate constants and product selectivities for solvolyses of benzenesulfonyl chloride in various aqueous mixtures has been crucial in understanding the SN3–SN2 spectrum and the molecularity of reactions (Bentley et al., 2009).
  • Research has demonstrated a novel approach for trifluoromethoxylation of aliphatic substrates, marking the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring (Marrec et al., 2010).

Material Science and Catalysis

  • The trifluoromethoxy group has been recognized for its long-range electron-withdrawing capabilities, influencing the basicity of arylmetal compounds even when positioned remotely, thus impacting the synthesis and properties of materials (Castagnetti & Schlosser, 2002).
  • Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene have been studied for their catalytic activity in the methoxycarbonylation of aryl chlorides, revealing intriguing reaction mechanisms and product formations (Jiménez-Rodríguez et al., 2005).

Safety and Hazards

Benzenesulfonyl chlorides, including “4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride”, are generally considered hazardous. They can cause severe skin burns and eye damage. They are harmful if swallowed and harmful to aquatic life .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(17(9,13)14)4-7(6)16-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVKXUVJWXWKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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